molecular formula C25H24N4O5 B3231666 N-(2,3-dimethoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326920-52-8

N-(2,3-dimethoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No.: B3231666
CAS No.: 1326920-52-8
M. Wt: 460.5
InChI Key: AQUIAVIBYIVRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a chemical compound with the CAS Registry Number 1326920-52-8 . It has a molecular formula of C₂₅H₂₄N₄O₅ and a molecular weight of 460.48 g/mol . This compound is a synthetic molecule featuring a 1,2,4-oxadiazole moiety linked to a 2-oxopyridine ring and a 2,3-dimethoxybenzyl group, a structure often associated with potential bioactivity in medicinal chemistry research. Compounds with similar 1,2,4-oxadiazol-5-yl and pyridin-2-one scaffolds are frequently investigated in drug discovery for their interactions with various enzymatic targets . Researchers can utilize this high-purity compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The compound is available in various quantities to support your laboratory's needs .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-16-6-4-7-17(12-16)24-27-25(34-28-24)19-10-11-22(31)29(14-19)15-21(30)26-13-18-8-5-9-20(32-2)23(18)33-3/h4-12,14H,13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUIAVIBYIVRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. With a molecular formula of C25H24N4O5 and a molecular weight of 460.5 g/mol, this compound is characterized by its complex structure which includes both oxadiazole and pyridine moieties.

Chemical Structure

The structural representation of compound 1 can be described as follows:

\text{N 2 3 dimethoxybenzyl 2 5 3 3 methylphenyl 1 2 4 oxadiazol 5 yl 2 oxopyridin 1 2H yl}acetamide}

Antimicrobial Activity

Research has indicated that compounds with oxadiazole and pyridine structures often exhibit significant antimicrobial properties. For instance, derivatives similar to compound 1 have shown activity against various bacterial strains. A study demonstrated that compounds containing oxadiazole rings displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL against resistant strains such as MRSA .

Anticancer Properties

The anticancer potential of compound 1 has been explored in various studies. In vitro assays have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported to be in the range of 1.9 µM to 6.5 µM, indicating promising anticancer activity . Additionally, structural modifications have been linked to enhanced potency against cancer cells.

The mechanism by which compound 1 exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial growth and cancer cell proliferation. For example, compounds with similar structural features have been shown to interact with DNA synthesis pathways or inhibit key metabolic enzymes in pathogens .

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerIC50 values for MDA-MB-231: 1.9 µM; HepG2: 5.4 µM
AntimicrobialEffective against MRSA with MIC values of 12.5–25 µg/mL
AntioxidantDemonstrated radical scavenging activity comparable to standard antioxidants

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C25H24N4O5C_{25}H_{24}N_{4}O_{5}, with a molecular weight of 460.5 g/mol. The compound features a pyridinyl moiety, which is often associated with biological activity, and oxadiazole rings known for their role in drug design due to their diverse pharmacological properties.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds containing oxadiazole and pyridine derivatives exhibit anticancer properties. For instance, studies have demonstrated that similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression . The specific interactions of this compound with cancer cell lines remain an area for further investigation.
  • Antimicrobial Properties :
    • Compounds with similar frameworks have shown efficacy against various bacterial strains. The presence of the oxadiazole group is particularly noted for enhancing antimicrobial activity. Ongoing studies are assessing the effectiveness of this compound against resistant bacterial strains .
  • Enzyme Inhibition :
    • The compound's potential as an enzyme inhibitor is noteworthy, particularly concerning protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling and cancer biology. Inhibitors targeting PTPs have been linked to therapeutic strategies for treating cancers and autoimmune diseases .

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of various oxadiazole derivatives, including compounds structurally related to N-(2,3-dimethoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cells (PC-3), suggesting that modifications to the oxadiazole ring could enhance potency .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide)
  • Key Differences: Replaces the 3-methylphenyl group on the oxadiazole with a 5-methyl substituent. Incorporates a benzo[b]oxazolo[3,4-d][1,4]oxazine scaffold instead of 2-oxopyridinone.
  • The 5-methyl substitution on the oxadiazole could reduce steric hindrance compared to the bulkier 3-methylphenyl group in the target compound .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Differences: Lacks the oxadiazole and pyridinone rings. Features a simpler benzamide backbone with an N,O-bidentate directing group.
  • Implications : The absence of heterocyclic rings limits its utility in applications requiring π-π stacking or metal coordination, which are critical in the target compound’s design .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • In contrast, Compound 60’s benzo[b]oxazolo scaffold may reduce solubility due to increased aromaticity .
Target Binding Potential
  • The 3-methylphenyl group on the oxadiazole in the target compound may engage in hydrophobic interactions, whereas the pyridinone ring’s carbonyl group could act as a hydrogen-bond acceptor. These features are absent in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, limiting its binding versatility .

Q & A

Q. What are the key synthetic strategies for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with oxadiazole ring formation via cyclization of amidoxime precursors, followed by coupling with pyridinone and benzylacetamide moieties. Critical steps include:

  • Oxadiazole formation : Use nitrile oxides or thioureas with hydroxylamine under reflux .
  • Coupling reactions : Employ peptide coupling agents (e.g., EDC/HOBt) or nucleophilic substitution for acetamide linkage .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (DMF/water) ensure >95% purity . Optimization requires precise control of temperature (60–120°C), pH (neutral to slightly basic), and stoichiometric ratios to minimize side products like uncyclized intermediates .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR resolves methoxy, methylphenyl, and acetamide groups; 2D NMR (COSY, HSQC) confirms connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 504.18) .
  • HPLC : Monitors purity (>98%) using C18 columns and UV detection at 254 nm .

Q. How should initial biological activity screening be designed for this compound?

Prioritize assays aligned with structural analogs:

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) . Include positive controls (e.g., doxorubicin for anticancer, fluconazole for antifungal) and assess cytotoxicity in non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated given its structural complexity?

  • Core modifications : Replace the 3-methylphenyl group with halogenated or electron-withdrawing substituents to evaluate potency shifts .
  • Pyridinone substitution : Introduce methyl/ethoxy groups at the 4-position to modulate electron density and hydrogen bonding .
  • In vitro profiling : Compare IC₅₀ values across modified analogs in kinase inhibition assays (e.g., EGFR, VEGFR2) . Computational tools like molecular docking (AutoDock Vina) predict binding affinities to targets like PARP-1 or COX-2 .

Q. What experimental approaches are suitable for elucidating its mechanism of action?

  • Target identification : Use pull-down assays with biotinylated probes or affinity chromatography .
  • Enzyme inhibition : Measure activity in purified enzyme systems (e.g., topoisomerase II for anticancer activity) .
  • Transcriptomics : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Molecular dynamics simulations : Analyze stability of compound-target complexes (e.g., using GROMACS) .

Q. How can conflicting bioactivity data between similar analogs be resolved?

  • Standardize assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Pharmacokinetic profiling : Compare bioavailability (Cmax, AUC) and metabolite formation via LC-MS/MS .
  • Orthogonal validation : Use CRISPR knockouts of putative targets to confirm on-/off-target effects .

Q. What strategies improve pharmacokinetics and reduce toxicity?

  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance membrane permeability .
  • Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to improve solubility and reduce hepatic clearance .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites for deuteration or fluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.